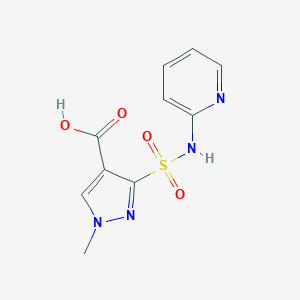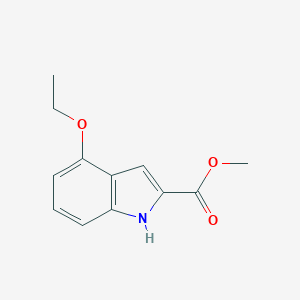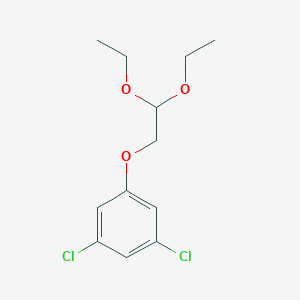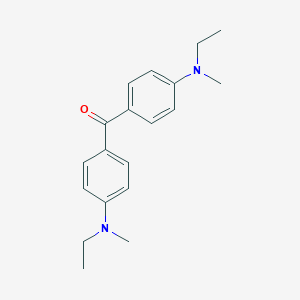
5-Naphthalen-2-yloxolan-2-one
Übersicht
Beschreibung
5-Naphthalen-2-yloxolan-2-one is a chemical compound with the molecular formula C14H12O2 . It is also known by other names such as gamma-(2-Naphthyl)-gamma-butyrolactone .
Molecular Structure Analysis
The molecular weight of this compound is 212.24 g/mol . The compound has a complex structure, which includes a naphthalene ring attached to an oxolan-2-one group . The InChI string representation of the molecule isInChI=1S/C14H12O2/c15-14-8-7-13 (16-14)12-6-5-10-3-1-2-4-11 (10)9-12/h1-6,9,13H,7-8H2 . Physical and Chemical Properties Analysis
This compound has several computed properties. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 212.083729621 g/mol . The topological polar surface area is 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Anticancer Research
- Salahuddin et al. (2014) studied derivatives of 5-Naphthalen-2-yloxolan-2-one for anticancer properties. They found that specific compounds showed notable activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
- Dhuda et al. (2021) synthesized various this compound derivatives and evaluated their cytotoxic potential in CNS, melanoma, and breast cancer panels. They found that some molecules displayed potent inhibitory activities (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).
Anti-HIV Activity
- Hamad et al. (2010) synthesized a series of this compound derivatives and assessed their inhibitory activity against HIV-1 and HIV-2. One derivative showed potent in vitro inhibitor properties for HIV-1 replication (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Supramolecular Chemistry and Catalysis
- Kobaisi et al. (2016) explored naphthalene diimides, closely related to this compound, in supramolecular chemistry and catalysis. They highlighted the application in host-guest complexes, sensors, and medicinal applications (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).
Anticonvulsant Activity
- Rajak et al. (2010) reported the design and synthesis of Naphthalen-2-yloxymethyl derivatives for anticonvulsant activities. They established a pharmacophoric model to understand the structural requirements for anticonvulsant properties (Rajak, Deshmukh, Veerasamy, Sharma, Mishra, & Kharya, 2010).
Chemical Synthesis and Structural Analysis
- Behmagham et al. (2018) conducted combined experimental and theoretical studies on a molecule containing the this compound structure. This study aimed to understand its molecular structure and physico-chemical characteristics (Behmagham, Asadi, & Sadeghi, 2018).
Antioxidant, Analgesic, and Anti-Inflammatory Actions
- Faheem (2018) evaluated the pharmacological potential of derivatives including this compound for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Atmospheric Chemistry and Environmental Impact
- Smith et al. (1996) studied the atmospheric reactions of compounds related to this compound, emphasizing their role in environmental chemistry and air quality (Smith, Rigler, Kwok, & Atkinson, 1996).
Antiviral Evaluation
- El‐Sayed et al. (2010) synthesized and evaluated the antiviral activities of 1,3,4-oxadiazole derivatives, including those based on this compound, against HCV and HIV viruses (El‐Sayed, El-Essawy, Ali, Nasr, Abdalla, & Abdel-Rahman, 2010).
Eigenschaften
IUPAC Name |
5-naphthalen-2-yloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14-8-7-13(16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHDLBGPIRDCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291315 | |
| Record name | MLS002693917 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180037-65-4 | |
| Record name | MLS002693917 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ-(2-Naphthyl)-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)



![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)


![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)


![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)

![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
![Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI)](/img/structure/B70960.png)
